

Technical Guide: Physicochemical Properties of 4-Methoxyoxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

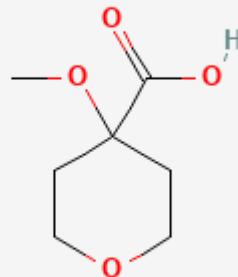
Compound of Interest

Compound Name: 4-Methoxyoxane-4-carboxylic acid

Cat. No.: B590501

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

4-Methoxyoxane-4-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its fundamental physical properties is crucial for its synthesis, purification, formulation, and application in various research and development settings. This technical guide provides a comprehensive overview of the known and estimated physical properties of **4-methoxyoxane-4-carboxylic acid**, along with detailed experimental protocols for their determination.

Chemical Identity

Identifier	Value
IUPAC Name	4-methoxyoxane-4-carboxylic acid [1]
Synonyms	4-Methoxytetrahydro-2H-pyran-4-carboxylic acid, 4-methoxy-tetrahydropyran-4-carboxylic acid [1]
CAS Number	1010836-49-3 [1]
Molecular Formula	C ₇ H ₁₂ O ₄ [1]
Molecular Weight	160.17 g/mol [1]

Chemical Structure

Physical Properties

Direct experimental data for the physical properties of **4-methoxyoxane-4-carboxylic acid** are limited. Therefore, this guide presents a combination of computed data and experimentally determined values for the closely related analog, tetrahydropyran-4-carboxylic acid, to provide reasonable estimates.

Property	4-Methoxyoxane-4-carboxylic acid (Estimated/Computed)	Tetrahydropyran-4-carboxylic acid (Experimental)
Melting Point	Estimated: 80-95 °C	87 - 89 °C [2][3]
Boiling Point	Estimated: Higher than the analog due to increased molecular weight.	115 °C at 20 mmHg [2]
Solubility in Water	Predicted to have moderate solubility.	Data not available, but expected to be soluble.
pKa	Estimated: 4.0 - 5.0	Data not available.
logP (Computed)	-0.1 [1]	Data not available.

Note on Estimations: The estimations for **4-methoxyoxane-4-carboxylic acid** are based on the structural similarity to tetrahydropyran-4-carboxylic acid. The addition of a methoxy group is expected to have a minor impact on the melting point and pKa but will increase the boiling point due to the higher molecular weight. The negative logP value suggests good water solubility.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of **4-methoxyoxane-4-carboxylic acid**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- Sample Preparation: A small amount of the crystalline **4-methoxyoxane-4-carboxylic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.

- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a steady rate of 1-2 °C per minute.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
- Purity Check: A sharp melting range (typically less than 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Thiele Tube Method):

- Sample Preparation: A small volume (0.5-1 mL) of liquid **4-methoxyoxane-4-carboxylic acid** is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.
- Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and a calibrated thermometer are used.

- Procedure:
 - The test tube is attached to the thermometer and immersed in the Thiele tube.
 - The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - Heating is stopped, and the apparatus is allowed to cool slowly.
 - The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.
- Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

[Click to download full resolution via product page](#)

Workflow for Boiling Point Determination.

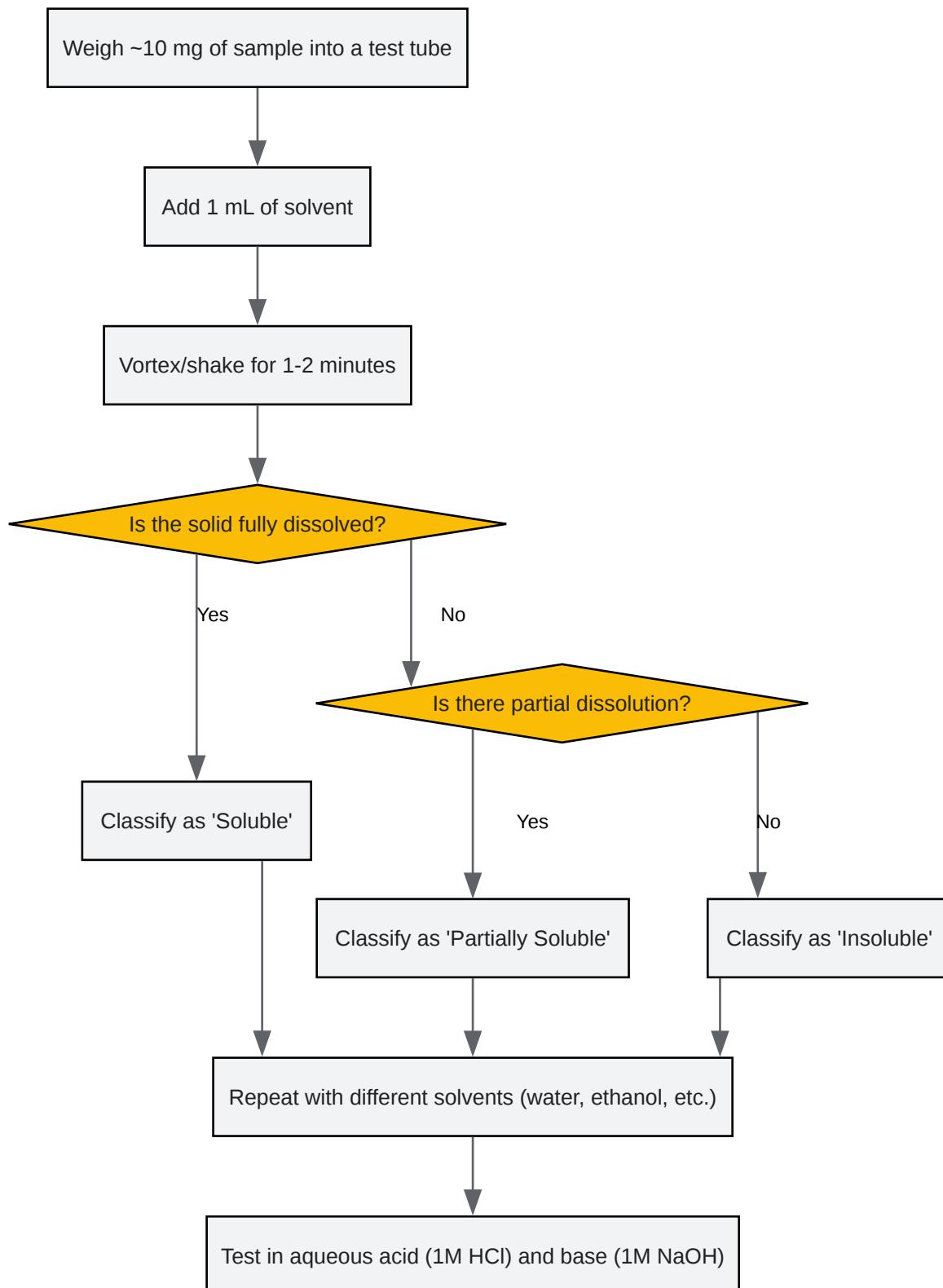
Solubility Determination

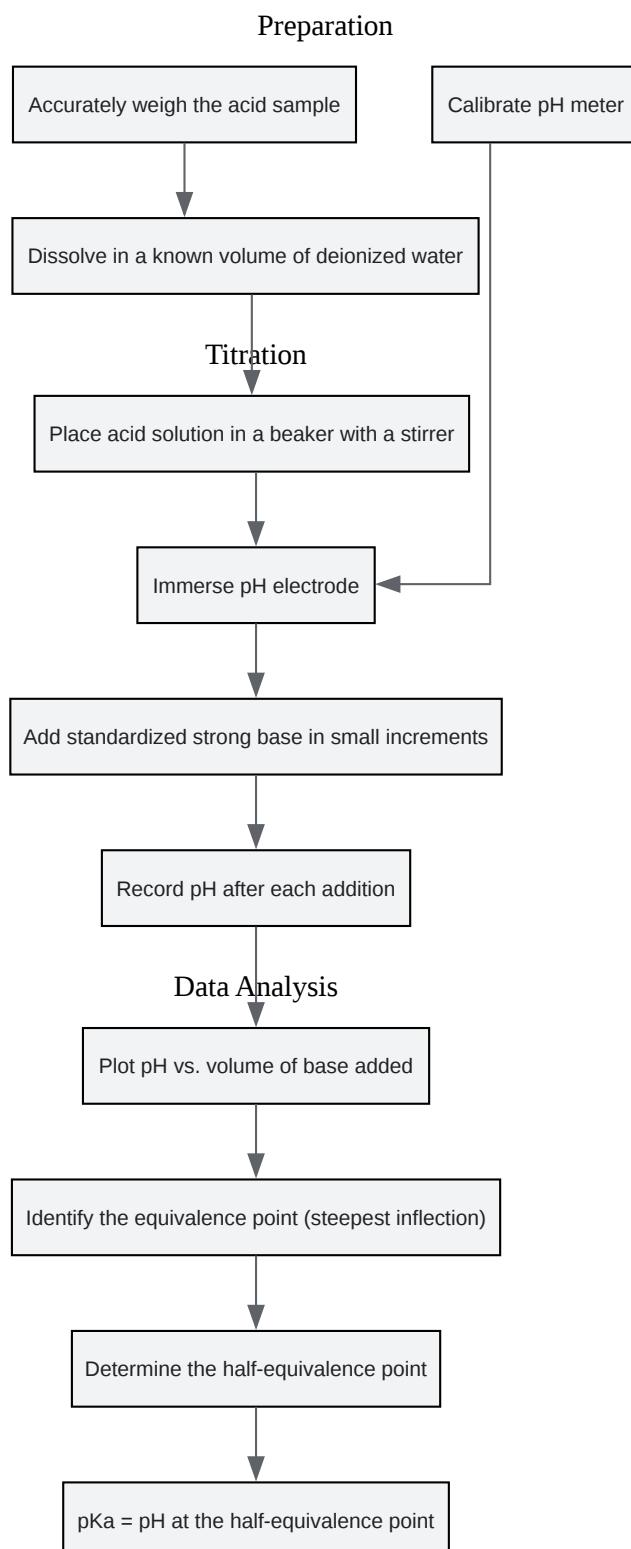
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Qualitative):

- Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

- Procedure:


- To a small test tube, add approximately 10 mg of **4-methoxyoxane-4-carboxylic acid**.
- Add 1 mL of the chosen solvent.
- Vortex or shake the mixture vigorously for 1-2 minutes.
- Visually inspect the solution to determine if the solid has dissolved.


- Classification:

- Soluble: No visible solid particles.
- Partially Soluble: Some solid remains, but a significant portion has dissolved.
- Insoluble: The solid remains largely undissolved.

- pH-Dependent Solubility:

- Test the solubility in aqueous acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) solutions. Carboxylic acids are expected to be more soluble in basic solutions due to the formation of the carboxylate salt.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxyoxane-4-carboxylic acid | C7H12O4 | CID 40152272 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Tetrahydropyran-4-carboxylic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Methoxyoxane-4-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590501#4-methoxyoxane-4-carboxylic-acid-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com